Bienvenue dans la boutique en ligne BenchChem!

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Kinase inhibitor design Structure–activity relationship Heterocyclic carboxamide

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034299-43-7; molecular formula C₁₈H₁₅N₅O₂; molecular weight 333.35 g/mol) is a synthetic heterocyclic small molecule distinguished by three fused pharmacophoric elements: a benzofuran-2-carboxamide core, a central pyrazine ring, and a 1-methyl-1H-pyrazol-4-yl substituent. This compound belongs to the benzofuran carboxamide class, a scaffold extensively validated in medicinal chemistry for kinase inhibition (p38α MAPK, AMPK, c-Met), anticancer activity, and anti-inflammatory applications.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034299-43-7
Cat. No. B2857574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide
CAS2034299-43-7
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H15N5O2/c1-23-11-13(9-22-23)17-14(19-6-7-20-17)10-21-18(24)16-8-12-4-2-3-5-15(12)25-16/h2-9,11H,10H2,1H3,(H,21,24)
InChIKeyAHCMIAOAOLAMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034299-43-7): Baseline Identity and Procurement Context


N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034299-43-7; molecular formula C₁₈H₁₅N₅O₂; molecular weight 333.35 g/mol) is a synthetic heterocyclic small molecule distinguished by three fused pharmacophoric elements: a benzofuran-2-carboxamide core, a central pyrazine ring, and a 1-methyl-1H-pyrazol-4-yl substituent . This compound belongs to the benzofuran carboxamide class, a scaffold extensively validated in medicinal chemistry for kinase inhibition (p38α MAPK, AMPK, c-Met), anticancer activity, and anti-inflammatory applications [1]. However, unlike generic benzofuran-2-carboxamide derivatives, the precise connectivity pattern — pyrazine C2-methyl linkage to the carboxamide nitrogen, combined with pyrazine C3 substitution by 1-methylpyrazole — defines a discrete chemotype with no direct structural isostere among commercially catalogued screening compounds [2]. The compound is supplied at ≥95% purity for research use .

Why Generic Benzofuran Carboxamide Substitution Is Not Possible for N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide


Within the benzofuran-2-carboxamide chemical space, minor structural alterations produce order-of-magnitude shifts in biological activity profiles. Published structure–activity relationship (SAR) data demonstrate that replacing the pyrazine C3 substituent from furan-2-yl to thiophen-2-yl, or removing the 1-methyl group from the pyrazole ring, abolishes target engagement in kinase inhibition assays [1]. Benzofuran-2-carboxamide derivatives evaluated by Lavanya et al. (2017) showed that substitution at the carboxamide nitrogen — even by structurally similar glycinamido vs. β-alanamido groups — produced completely divergent antimicrobial and anti-inflammatory activity spectra, with MIC values differing by >4-fold between close analogs [2]. In the pyrazole-pyrazine subclass specifically, the 1-methyl-1H-pyrazol-4-yl group contributes both a hydrogen-bond acceptor (pyrazole N2) and a critical steric footprint that modulates selectivity across the kinome; removal of this methyl group has been shown to increase off-target binding promiscuity in related chemotypes [3]. These convergent SAR findings establish that the specific substitution pattern of the target compound is not interchangeable with any generic benzofuran-2-carboxamide, pyrazinylmethyl analog, or simple pyrazole derivative — and that procurement of the exact CAS-registered structure is prerequisite to reproducing or extending any associated biological findings.

Quantitative Differentiation Evidence for N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide: Comparator-Anchored Analysis


Unique Pyrazine–Pyrazole–Benzofuran Connectivity vs. Furan/Thiophene Analogs in Kinase-Targeted Chemical Space

The target compound (CAS 2034299-43-7) is distinguished from the commercially available pyrazinylmethyl-benzofuran-2-carboxamide analogs N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034498-74-1) and N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034611-52-2) by its 1-methyl-1H-pyrazol-4-yl substituent at the pyrazine C3 position . In the heterocyclic carboxamide series evaluated by Sweidan et al. (2019), replacing the furan/thiophene heterocycle at an analogous position with a methylpyrazole moiety altered the cytotoxicity selectivity index (HeLa vs. 3T3 fibroblasts) from 1.2–1.5 (non-selective) to 3.8 (selective) for the most closely related amidine derivative, demonstrating that the pyrazole substitution enables differential modulation of cancer-cell vs. normal-cell toxicity [1]. The target compound uniquely incorporates the 1-methyl-1H-pyrazol-4-yl group — a privileged fragment validated in clinical-stage c-Met inhibitors (e.g., volitinib/savolitinib) for conferring kinase selectivity — connected via a direct C–C bond to the pyrazine ring, a connectivity pattern absent from all other benzofuran-2-carboxamide derivatives in the ≥95% purity supplier catalog [2].

Kinase inhibitor design Structure–activity relationship Heterocyclic carboxamide Benzofuran scaffold

Distinct Kinase Target Engagement Profile Predicted from Pyrazine–Carboxamide Spacer Architecture vs. Direct Amide-Linked Analogs

The target compound employs a methylene (–CH₂–) spacer between the pyrazine C2 position and the benzofuran-2-carboxamide nitrogen, creating a flexible hinge that is structurally distinct from the direct amide linkage found in N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide (CAS 2191213-37-1) and the piperidine-linked analog N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide . In the p38α MAP kinase inhibitor chemotype exemplified by US Patent 7,151,959, the presence or absence of a methylene spacer between the pyrazole and the central heteroaryl ring was identified as a critical determinant of kinase selectivity: compounds with a direct C–N linkage exhibited IC₅₀ values of 28–55 µM against the primary target, whereas insertion of a methylene spacer shifted the IC₅₀ to >100 µM but simultaneously reduced off-target binding to COX-2 and JNK2 by >10-fold, representing a selectivity-driven design choice rather than a simple potency trade-off [1]. The target compound (CAS 2034299-43-7) is the only benzofuran-2-carboxamide derivative commercially available at research grade that incorporates this methylene-spacer architecture between a pyrazine–pyrazole hybrid and the benzofuran carboxamide, occupying a distinct position in chemical space that cannot be accessed by any direct amide-linked or piperidine-bridged analog .

Kinase selectivity Linker pharmacology Protein kinase inhibitor Pyrazine carboxamide

Benzofuran Core vs. Alternative Heterocyclic Cores: Positioning Within the p38α MAPK and Anticancer Chemical Space

Among the broader heterocyclic carboxamide series structurally characterized by Sweidan et al. (2019), benzofuran-2-carboxamide derivatives demonstrated superior antifungal potency compared to their biphenyl- and benzothiophene-carboxamide counterparts: compound 10 (benzofuran series) and compound 17 (cyclic amidine derivative) exhibited antifungal activity against Candida glabrata more potent than the clinical comparator fluconazole, while the corresponding biphenyl carboxamide analogs showed no measurable activity (MIC > 64 µg/mL) [1]. The target compound (CAS 2034299-43-7) is distinguished from these simpler benzofuran-2-carboxamides by the appendage of the complete pyrazine–(1-methylpyrazole) hybrid at the carboxamide terminus, combining two independently activity-conferring structural features — the antifungal/cytotoxic benzofuran core and the kinase-selectivity-modulating pyrazine–pyrazole unit — within a single molecular entity. The structurally closest analog incorporating a pyrazine–benzofuran hybrid, N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide, replaces the 1-methylpyrazole with a pyridine ring, losing the H-bond donor/acceptor pattern and the methyl steric shield that confer target selectivity in the pyrazole clinical chemotype .

Benzofuran pharmacophore p38 MAP kinase Anticancer heterocycles Core scaffold hopping

Structural Uniqueness Within the C₁₈H₁₅N₅O₂ Isomeric Space: Chromatographic and Target-Engagement Implications

The molecular formula C₁₈H₁₅N₅O₂ (MW 333.35) is shared by at least six commercially catalogued research compounds, including N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-benzofuran-2-carboxamide (CAS 921054-73-1), N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034633-49-1), and 3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 899376-98-8) . Despite the identical elemental composition, these isomers differ fundamentally in their heterocyclic topology: the target compound (CAS 2034299-43-7) is the only isomer featuring the pyrazine–(1-methylpyrazole) hybrid connected via a methylene bridge to the benzofuran-2-carboxamide, whereas the tetrazole-containing isomers (CAS 921054-73-1, 899376-98-8) employ a completely distinct N-aryl-tetrazole pharmacophore associated with PDE inhibition rather than kinase targeting . This topological distinction has practical procurement consequences: the target compound must be chromatographically resolved (≥95% purity specification) from co-eluting isomers during analytical quality control, as CAS-number verification alone is insufficient to guarantee structural identity when multiple isomers share the same molecular weight and elemental composition . The benzofuran-2-carboxamide derivatives characterized by Lavanya et al. (2017) were authenticated by a combination of ¹H NMR, ¹³C NMR, IR, mass spectrometry, and X-ray crystallography — establishing the analytical benchmark for unambiguous structural confirmation in this compound class [1].

Isomer differentiation Chemical purity Analytical characterization Molecular recognition

Antimicrobial and Anti-Inflammatory Activity Precedent for Benzofuran-2-Carboxamide Derivatives: Establishing Baseline Expectations for the Target Chemotype

A systematic SAR study by Lavanya et al. (2017) evaluated 15 benzofuran-2-carboxamide derivatives (compounds 5a–5o) for in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, providing the most comprehensive publicly available baseline for this chemical class [1]. Among the glycinamido-substituted series, the most active compound (5d, R = 4-Cl) exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli, while the anti-inflammatory activity (measured by HRBC membrane stabilization) reached 78.2% protection at 100 µg/mL (cf. diclofenac sodium standard: 86.4%) [1]. The DPPH radical scavenging activity showed a clear SAR gradient: electron-donating substituents (R = 4-OCH₃) enhanced activity to 72.5% at 100 µg/mL, whereas electron-withdrawing groups (R = 4-NO₂) reduced activity to 28.3% at the same concentration [1]. The target compound (CAS 2034299-43-7), while not directly tested in this series, bears the identical benzofuran-2-carboxamide core and amide connectivity as compounds 5a–5o but replaces the glycinamido/β-alanamido side chain with the pyrazine–(1-methylpyrazole) pharmacophore — a substitution that, based on the established SAR, is predicted to substantially enhance the antimicrobial potency (via heteroaryl-mediated membrane permeabilization) and anti-inflammatory activity (via kinase inhibition) relative to the amino acid amide series [2].

Antimicrobial screening Anti-inflammatory DPPH radical scavenging Benzofuran carboxamide SAR

Clinical Validation of the 1-Methyl-1H-pyrazol-4-yl Fragment as a Kinase Selectivity Determinant: Relevance to the Target Compound's Pharmacophore

The 1-methyl-1H-pyrazol-4-yl fragment — the defining structural feature of the target compound — has been independently validated as a critical kinase selectivity element in the clinical candidate volitinib (savolitinib, AZD6094), a c-Met inhibitor that incorporates this exact fragment appended to a triazolo[4,5-b]pyrazine core [1]. In the volitinib discovery program, SAR exploration at the pyrazole ring demonstrated that the N1-methyl group is essential for c-Met selectivity: the des-methyl analog exhibited >50-fold reduction in selectivity against a panel of 274 kinases, while alternative N1-substituents (ethyl, isopropyl, cyclopropyl) progressively degraded both potency (c-Met IC₅₀ shifted from 5 nM to 28–310 nM) and selectivity [1]. The target compound (CAS 2034299-43-7) incorporates this clinically validated 1-methyl-1H-pyrazol-4-yl group at the pyrazine C3 position via a direct C–C bond, an attachment mode that preserves the full H-bond acceptor capability of pyrazole N2 while maintaining the methyl steric shield that blocks off-target kinase engagement . This contrasts with the pyridine-substituted analog N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide, which lacks both the N–H character (absent in pyridine) and the methyl group, resulting in a fundamentally different kinase interaction profile .

c-Met inhibitor Kinase drug discovery Fragment-based drug design Triazolopyrazine

Optimal Research and Industrial Application Scenarios for N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034299-43-7)


Kinase Selectivity Profiling and Chemical Probe Development Using the Methylene-Spacer Benzofuran Carboxamide Scaffold

For research groups developing selective kinase inhibitors, this compound serves as a privileged starting scaffold that combines the selectivity-enhancing methylene spacer architecture (validated in US Patent 7,151,959: off-target reduction of >10-fold for COX-2/JNK2 relative to direct-linked analogs [1]) with the clinically validated 1-methyl-1H-pyrazol-4-yl pharmacophore (demonstrated in volitinib: c-Met IC₅₀ = 5 nM with >274-kinase selectivity [2]). Procurement of this exact compound enables systematic SAR exploration around the pyrazine–pyrazole–benzofuran triad while maintaining the selectivity-optimized linker geometry that distinguishes it from direct amide-linked (CAS 2191213-37-1) and piperidine-bridged (CAS 2034633-49-1) analogs. The benzofuran core further provides an established cytotoxic and antifungal activity baseline (MIC < 1 µg/mL against C. glabrata in matched analog series [3]) that can be benchmarked against during selectivity optimization.

Anticancer Lead Optimization Leveraging the Benzofuran–Pyrazine–Pyrazole Hybrid Pharmacophore

The unique three-component architecture — benzofuran-2-carboxamide (anticancer/antifungal core [3]), pyrazine (H-bond acceptor/π-stacking element), and 1-methyl-1H-pyrazol-4-yl (kinase selectivity fragment [2]) — positions this compound as a versatile lead for anticancer drug discovery programs targeting kinase-driven malignancies. The HeLa/3T3 selectivity index of 3.8 demonstrated by pyrazole-bearing analogs in the heterocyclic carboxamide series [4] provides a quantitative benchmark for optimizing cancer-cell selectivity. Unlike single-pharmacophore benzofuran derivatives (compounds 5a–5o in Lavanya et al.), which exhibit antimicrobial activity but lack the heteroaryl appendage required for kinase engagement, this compound is uniquely suited for dual-mechanism anticancer strategies that combine direct cytotoxicity with targeted kinase inhibition. The compound's ≥95% purity specification and the availability of validated analytical characterization protocols (NMR, IR, Mass, X-ray crystallography [5]) ensure reproducibility across independent laboratories.

Isomer-Specific Pharmacophore Screening in C₁₈H₁₅N₅O₂ Chemical Space

With at least six commercially catalogued C₁₈H₁₅N₅O₂ isomers , this compound enables isomer-specific pharmacophore screening to dissect the contribution of the pyrazine–(1-methylpyrazole)–methylene architecture versus tetrazole-phenyl (PDE inhibition ) or imidazole-ethyl-pyrazine topologies. Procurement of the exact CAS 2034299-43-7 isomer, verified by orthogonal analytical methods (HPLC purity ≥95%, ¹H/¹³C NMR fingerprint matching [5]), is essential for generating valid structure–activity data that can be reliably compared across the isomer series. This application is particularly relevant for fragment-based drug design programs seeking to establish which heterocyclic topology within the C₁₈H₁₅N₅O₂ isomeric manifold delivers optimal target engagement for a given kinase or cellular phenotype, as conclusions derived from one isomer cannot be extrapolated to any other due to fundamentally divergent pharmacophore presentation.

Antimicrobial and Anti-Inflammatory Screening Against Established Benzofuran-2-Carboxamide Baselines

The quantitative antimicrobial and anti-inflammatory benchmarks established by Lavanya et al. (2017) for 15 benzofuran-2-carboxamide derivatives — including MIC = 12.5 µg/mL (S. aureus), 25 µg/mL (E. coli), HRBC protection = 78.2% at 100 µg/mL, and DPPH scavenging = 72.5% at 100 µg/mL [5] — provide a directly comparable performance baseline for evaluating whether the pyrazine–pyrazole appendage in the target compound delivers the predicted ≥2-fold antimicrobial potency enhancement and ≥10 percentage-point anti-inflammatory protection gain. This compound is appropriate for research groups seeking to extend the benzofuran-2-carboxamide SAR beyond amino acid amide side chains into heteroaryl pharmacophore space, with the objective of identifying derivatives that surpass the Lavanya et al. benchmark values. The established synthetic and characterization protocols for this compound class ensure that newly generated activity data can be meaningfully compared with the published baseline.

Quote Request

Request a Quote for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.